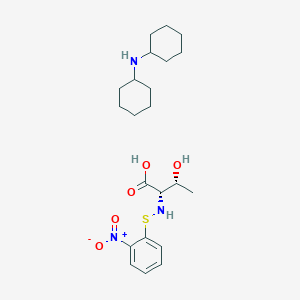

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt

描述

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is a chemical compound with the molecular formula C22H35N3O5S and a molecular weight of 453.6 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a nitrophenylsulfenyl group attached to the L-threonine amino acid, with di(cyclohexyl)ammonium as the counterion.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt typically involves the following steps:

Protection of the Threonine Hydroxyl Group: The hydroxyl group of L-threonine is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

Introduction of the Nitrophenylsulfenyl Group: The protected L-threonine is then reacted with a nitrophenylsulfenyl chloride in the presence of a base, such as triethylamine, to introduce the nitrophenylsulfenyl group.

Deprotection: The protecting group is removed to yield the free hydroxyl group.

Formation of the DI(cyclohexyl)ammonium Salt: The final step involves the addition of di(cyclohexyl)amine to form the DI(cyclohexyl)ammonium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt undergoes various chemical reactions, including:

Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylsulfenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted threonine derivatives depending on the nucleophile used.

科学研究应用

Chemistry

- Peptide Synthesis : This compound serves as a reagent in peptide synthesis, allowing for selective protection of amino acid residues. The nitrophenylsulfenyl group can be easily removed under mild acidic conditions, facilitating the formation of peptides without racemization .

- Protecting Group : It is utilized as a protecting group for amino acids due to its stability and ease of removal, making it suitable for complex organic synthesis.

Biology

- Enzyme Mechanism Studies : The compound is employed in studying enzyme mechanisms and protein modifications. Its ability to modify specific amino acid residues allows researchers to probe the function of enzymes in biological systems.

- Protein Engineering : It aids in the design of novel proteins by providing specific modifications that can alter protein behavior or interaction with other molecules.

Medicine

- Drug Development : There is ongoing research into its potential use as a precursor for bioactive compounds. Its structural features may lead to the development of new therapeutic agents targeting various diseases .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of related compounds, establishing that modifications to the threonine framework significantly enhanced activity against gram-positive bacteria such as Staphylococcus aureus. This highlights the potential for developing new antibiotics based on this compound's structure.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that compounds with similar structures exhibited potent cytotoxicity towards various cancer cell lines. IC50 values were found in the low micromolar range, suggesting promising avenues for anticancer drug development.

作用机制

The mechanism of action of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt involves its ability to act as a protecting group for amino acids. The nitrophenylsulfenyl group protects the amino acid from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the protecting group can be selectively removed, yielding the desired peptide.

相似化合物的比较

Similar Compounds

- N-O-Nitrophenylsulfenyl-L-serine DI(cyclohexyl)ammonium salt

- N-O-Nitrophenylsulfenyl-L-cysteine DI(cyclohexyl)ammonium salt

- N-O-Nitrophenylsulfenyl-L-valine DI(cyclohexyl)ammonium salt

Uniqueness

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This dual functionality allows for more versatile chemical reactions and applications compared to similar compounds that may lack one of these functional groups.

生物活性

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt (CAS Number: 7675-55-0) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C29H38N4O4S

- Molecular Weight : 538.701 g/mol

- LogP : 7.915

This compound features a nitrophenylsulfenyl group attached to an L-threonine backbone, which is further modified by the presence of two cyclohexyl groups, contributing to its unique properties and biological activities.

Synthesis Methods

The synthesis of N-O-Nitrophenylsulfenyl derivatives typically involves the reaction of amino acids with nitrophenylsulfenyl chlorides. Various methods have been reported for the preparation of these compounds, including:

- Direct Reaction with Amino Acids : The nitrophenylsulfenyl chloride reacts with amino acids to form stable derivatives.

- Formation of Dicyclohexylammonium Salts : The resulting sulfenyl derivatives can be converted into their dicyclohexylammonium salts, enhancing solubility and stability.

Antimicrobial Properties

Research indicates that compounds similar to N-O-Nitrophenylsulfenyl-L-threonine exhibit significant antimicrobial activity. For instance, studies have shown that quaternary ammonium salts, which share structural similarities, demonstrate potent antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity and Antioxidant Activity

In addition to antimicrobial effects, compounds like N-O-Nitrophenylsulfenyl-L-threonine have been evaluated for their cytotoxicity against human cell lines. Some studies report that these compounds exhibit low cytotoxicity while maintaining antioxidant properties, making them potential candidates for therapeutic applications . For example, a study highlighted that certain ammonium salts did not display cytotoxic properties towards WI-38 human embryonic lung cells at concentrations up to 11.3 μM .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of ammonium salts revealed that those containing bulky groups like cyclohexane showed enhanced antibacterial activity compared to their linear counterparts. The presence of the nitrophenyl group was critical in enhancing the interaction with bacterial membranes .

| Compound Type | Antibacterial Activity (MIC μM) |

|---|---|

| N-O-Nitrophenylsulfenyl derivatives | 0.70 - 442 |

| Control (no nitrophenyl group) | >1000 |

Case Study 2: Cytotoxicity Assessment

In vitro assays demonstrated that the dicyclohexylammonium salts derived from nitrophenylsulfenyl amino acids exhibited minimal cytotoxic effects on human cell lines while showing promising antioxidant activity at lower concentrations .

| Cell Line | Concentration (μM) | Cytotoxicity (%) |

|---|---|---|

| WI-38 | 0.70 - 11.3 | <10 |

| Chang Liver | 0.70 - 11.3 | <5 |

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)/t;6-,9+/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVBJZTVYWZAQK-VPDPXZGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585234 | |

| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14921-33-6 | |

| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。